molecular formula C6H9N3 B1260316 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine CAS No. 1189853-67-5

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1260316
CAS No.: 1189853-67-5
M. Wt: 123.16 g/mol
InChI Key: RTTBBADOMOOPTQ-UHFFFAOYSA-N
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Scientific Research Applications

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their inhibitory activity against c-met kinase , suggesting that this compound may also interact with kinases or similar proteins.

Mode of Action

If it does interact with kinases like its analogs , it may inhibit the phosphorylation process, thereby affecting signal transduction pathways.

Future Directions

The future directions for “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine” could involve further exploration of its derivatives and their potential applications. For instance, its derivatives have shown promising results in inhibiting c-Met kinase , suggesting potential applications in the development of new therapeutic agents.

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism and inflammation . The interaction between this compound and PPARα leads to the activation of the receptor, which subsequently regulates the expression of genes involved in lipid metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit cytotoxic activities against cancer cell lines such as MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM . Additionally, this compound affects cell signaling pathways by activating PPARα, which in turn influences the expression of genes involved in lipid and glucose metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the ligand-binding domain of PPARα, inducing a conformational change that activates the receptor . The activated PPARα then heterodimerizes with retinoid X receptor (RXR) and binds to peroxisome proliferator-responsive elements (PPREs) in the promoter regions of target genes, leading to their transcriptional activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as the activation of PPARα and the regulation of lipid metabolism . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity against normal cells . The threshold effects and the optimal dosage for therapeutic applications need to be determined through extensive animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate lipid and glucose metabolism. The activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid oxidation, lipid transport, and glucose homeostasis . These metabolic pathways are crucial for maintaining cellular energy balance and metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is distributed to various tissues where it exerts its biological effects. The localization and accumulation of this compound in specific tissues are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. The targeting signals and post-translational modifications that direct this compound to specific subcellular locations are critical for its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate under basic conditions, followed by cyclization to form the desired heterocyclic system . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Continuous flow synthesis and the use of automated reactors are common in industrial settings to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include a variety of substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine
  • 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Uniqueness

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine is unique due to its specific ring fusion and the electronic properties conferred by the pyrazole and pyridine rings. This uniqueness makes it a valuable scaffold for the development of new pharmacologically active compounds and materials with specialized properties .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-5-6(7-3-1)4-8-9-5/h4,7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTBBADOMOOPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301255128
Record name 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933705-52-3
Record name 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933705-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250 mL Parr bottle was charged with a solution of 1H-pyrazolo[4,3-b]pyridine (2 g, 16.8 mmol, obtained from J&W PharmLab, LLC) in TFA (20.0 mL) and platinum(IV) oxide (381 mg, 1.68 mmol). The reaction mixture was evacuated twice with hydrogen and shaken under 55 psi pressure of hydrogen for 24 h. The reaction mixture was filtered over celite, and the filter cake washed with 5% methanol in CH2Cl2. The filtrate was concentrated in vacuo to afford a light brown oil that was dissolved in methanol (20 mL). Concentrated ammonium hydroxide solution was added drop wise until the pH remained basic (pH 8). The mixture was concentrated in vacuo then the residue adsorbed on silica gel and purified by chromatography (silica, 150 g column, 50 μm from Analogix, 0 to 5% of a 9:1 methanol:ammonium hydroxide solution in dichloromethane, 15 min) to give a yellow oil. This oil solidified upon drying under high vacuum to yield 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine (1.712 g, 13.9 mmol, 83%) as a yellow solid. 1H NMR (CHLOROFORM-d) d: 7.09 (s, 1H), 3.14-3.25 (m, 2H), 2.76 (t, J=6.6 Hz, 2H), 1.88-2.02 (m, 2H). MS (EI/CI) m/z: 124.1 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
381 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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